Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate
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Overview
Description
Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate is a chemical compound with the molecular formula C19H30N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a benzyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-piperidone. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl piperidin-4-ylcarbamate
- Tert-butyl (1-benzylpiperidin-4-yl)methylcarbamate
- Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate
Uniqueness
Tert-butyl [2-(1-benzylpiperidin-4-YL)propyl]carbamate is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H32N2O2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-benzylpiperidin-4-yl)propyl]carbamate |
InChI |
InChI=1S/C20H32N2O2/c1-16(14-21-19(23)24-20(2,3)4)18-10-12-22(13-11-18)15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,21,23) |
InChI Key |
OSQNLGZAVMYNII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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